N6-Benzoyl-7'-O-DMT-morpholino adenine

Antisense Oligonucleotides Nuclease Stability Morpholino Oligomers

This N6-Benzoyl-7'-O-DMT-morpholino adenine is a pre-activated, multi-protected monomer for solid-phase synthesis of nuclease-resistant, uncharged phosphorodiamidate morpholino oligomers (PMOs). The 7'-O-DMT group enables controlled chain elongation; the N6-benzoyl group prevents side reactions; the morpholine ring confers neutral charge and serum stability. Ideal for antisense research, diagnostic probes, and chimeric oligonucleotides with enhanced Tm (~10°C). Stock this building block to offer premium custom PMO synthesis services.

Molecular Formula C38H36N6O5
Molecular Weight 656.7 g/mol
Cat. No. B12388712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-7'-O-DMT-morpholino adenine
Molecular FormulaC38H36N6O5
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C38H36N6O5/c1-46-30-17-13-28(14-18-30)38(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-23-32-21-39-22-33(49-32)44-25-42-34-35(40-24-41-36(34)44)43-37(45)26-9-5-3-6-10-26/h3-20,24-25,32-33,39H,21-23H2,1-2H3,(H,40,41,43,45)/t32-,33+/m0/s1
InChIKeyZSDMRYOYFFAGEJ-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N6-Benzoyl-7'-O-DMT-morpholino adenine as a Key Building Block for Antisense Oligonucleotides


N6-Benzoyl-7'-O-DMT-morpholino adenine (CAS 2243974-77-6) is a highly specialized morpholino nucleoside analog and a protected adenine building block essential for the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs) . Its structure is defined by three critical functional features: an adenine base protected with an N6-benzoyl group, a morpholine ring replacing the natural ribose sugar, and a 7'-O-DMT (4,4'-dimethoxytrityl) protecting group on the morpholine nitrogen. These modifications collectively enable the efficient, stepwise assembly of uncharged, sequence-specific antisense oligonucleotides with superior biological stability [1].

Why N6-Benzoyl-7'-O-DMT-morpholino adenine Cannot Be Replaced by a Generic Adenosine Analog


Generic substitution with an unprotected or differently protected adenosine analog is not possible due to the compound's precise, multi-functional role in the synthesis of morpholino oligonucleotides. Unlike standard nucleosides used in DNA/RNA synthesis, N6-Benzoyl-7'-O-DMT-morpholino adenine is a pre-activated monomer designed for a specific, non-natural backbone. Its 7'-O-DMT group allows for controlled, stepwise chain elongation on a solid support [1]. The N6-benzoyl group is essential to prevent side reactions during synthesis, and the morpholine ring itself is the fundamental structural unit that confers the unique nuclease resistance and neutral charge of the final oligomer [2]. Using a standard DNA phosphoramidite would result in a completely different class of molecule (a charged phosphodiester or phosphorothioate) that lacks the defining properties of a PMO, as detailed in the quantitative evidence below.

Quantitative Performance Evidence for N6-Benzoyl-7'-O-DMT-morpholino adenine in PMO Synthesis


Enhanced Nuclease Resistance of Morpholino Oligomers Synthesized from This Monomer

Oligomers synthesized using N6-Benzoyl-7'-O-DMT-morpholino adenine and its corresponding class of morpholino monomers demonstrate complete resistance to enzymatic degradation by nucleases present in serum, a critical advantage over standard DNA oligonucleotides [1]. This property is an inherent, class-level characteristic of the phosphorodiamidate morpholino backbone, which is constructed from this specific monomer type.

Antisense Oligonucleotides Nuclease Stability Morpholino Oligomers

Superior RNA Binding Affinity of TMO Chimeras Incorporating Morpholino Subunits

While this specific monomer is a building block, the morpholino subunits it creates can be incorporated into thiophosphoramidate morpholino (TMO) chimeras. These chimeras, containing the morpholino ring derived from this monomer, exhibit significantly higher binding affinity for complementary RNA compared to a canonical DNA/RNA duplex [1].

RNA Binding Thermal Stability Antisense

Ionic Strength-Independent Hybridization: A Defining Feature of the Morpholino Backbone

The uncharged morpholino backbone, assembled from monomers like N6-Benzoyl-7'-O-DMT-morpholino adenine, confers a unique hybridization behavior. In solution, morpholino-DNA binding is independent of counterion concentration, a stark contrast to DNA-DNA hybridization which is highly sensitive to ionic conditions [1]. This is a direct, quantifiable advantage derived from the monomer's chemical structure.

Biosensors Surface Hybridization Diagnostics

Key Application Scenarios for N6-Benzoyl-7'-O-DMT-morpholino adenine in Research and Development


Synthesis of In Vivo-Ready Antisense Oligonucleotides for Gene Knockdown Studies

This protected monomer is the optimal choice for researchers synthesizing custom phosphorodiamidate morpholino oligomers (PMOs) for use in cell culture or animal models. Its specific protective groups ensure efficient, high-yield solid-phase synthesis of the full-length, uncharged PMO. The resulting oligomers possess complete resistance to serum nucleases [1], allowing for prolonged activity and reliable gene silencing without the need for complex delivery vehicles or concern over degradation byproducts. This is a direct application of the class-level stability evidence associated with this monomer type.

Development of High-Affinity Antisense Chimeras (e.g., TMOs) for Challenging Targets

For targets where standard antisense molecules have insufficient binding affinity, this building block enables the synthesis of chimeric oligonucleotides, such as thiophosphoramidate morpholinos (TMOs). As shown in class-level studies, these chimeras can achieve a ~10 °C increase in melting temperature (Tm) when bound to complementary RNA [1]. This enhanced affinity makes the monomer a critical starting material for developing more potent therapeutic candidates or research tools aimed at highly structured or low-abundance RNA targets.

Fabrication of Robust, Salt-Insensitive Nucleic Acid Biosensors and Microarrays

In diagnostic platforms, this monomer is essential for creating morpholino-based capture probes. The uncharged backbone of the resulting oligomers ensures that hybridization efficiency is independent of the sample's ionic strength [1]. This characteristic is invaluable for developing biosensors and microarrays that must perform consistently with complex, variable biological samples (e.g., serum, urine), reducing assay variability and improving signal-to-noise ratios compared to traditional DNA probes. This is a direct application of the head-to-head comparison evidence on hybridization.

Specialized Solid-Phase Oligonucleotide Synthesis (SPOS) Core Facilities

For core facilities offering custom oligonucleotide synthesis services, stocking N6-Benzoyl-7'-O-DMT-morpholino adenine is a strategic procurement decision to meet the specialized demand for morpholino oligomers. The DMT protecting group on the morpholine nitrogen is the linchpin of the automated synthesis cycle, enabling selective deprotection and chain extension [1]. Its availability allows the facility to offer a premium, high-value service line for clients requiring nuclease-resistant probes for in vivo imaging, gene function studies, and therapeutic development, thereby differentiating their service portfolio from standard DNA/RNA synthesis providers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Benzoyl-7'-O-DMT-morpholino adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.